Home > Products > Screening Compounds P90994 > Indinavir sulfate
Indinavir sulfate - 157810-81-6

Indinavir sulfate

Catalog Number: EVT-271016
CAS Number: 157810-81-6
Molecular Formula: C36H49N5O8S
Molecular Weight: 711.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indinavir sulfate is a potent inhibitor of the human immunodeficiency virus (HIV) protease. [, , ] It is classified as a peptidomimetic HIV protease inhibitor. [] It plays a crucial role in scientific research, particularly in understanding HIV protease mechanisms, developing novel HIV inhibitors, and studying HIV latency. [, ] It is commercially available as a sulfate salt in capsule form for oral administration. []

  • Compound Description: Indinavir is the free base form of indinavir sulfate. It is a potent HIV-1 protease inhibitor that acts by binding to the active catalytic site of the enzyme, preventing the cleavage of viral polyprotein precursors and leading to the formation of immature, noninfectious viral particles. []
  • Relevance: Indinavir is directly related to indinavir sulfate as it is the active moiety of the drug. The sulfate salt form (indinavir sulfate) is used for pharmaceutical formulation due to its improved water solubility and stability, making it suitable for oral administration. []

cis-(1S,2R)-Indandiol

  • Compound Description: cis-(1S,2R)-Indandiol is a chiral molecule and a potential key intermediate in the chemical synthesis of indinavir sulfate. [, ]
  • Relevance: cis-(1S,2R)-Indandiol represents a crucial building block for the construction of indinavir sulfate's complex structure. The specific stereochemistry (1S,2R) is critical for the biological activity of indinavir sulfate. [, ]

1-Indenol

  • Compound Description: 1-Indenol is a byproduct generated during the microbial conversion of indene to cis-indandiol, a process relevant to the synthesis of indinavir sulfate. []
  • Relevance: While not directly incorporated into indinavir sulfate, 1-Indenol's presence as a byproduct during synthesis processes necessitates its control and minimization to enhance the yield of the desired cis-indandiol, ultimately affecting the efficiency of indinavir sulfate production. []

1-Indanone

  • Compound Description: Similar to 1-indenol, 1-indanone is another byproduct formed during the microbial biotransformation of indene to cis-indandiol, a key precursor for indinavir sulfate synthesis. []
  • Relevance: Like 1-indenol, the formation of 1-indanone represents a diversion from the desired synthetic pathway leading to indinavir sulfate. Strategies to minimize its production are crucial for optimizing the synthesis of indinavir sulfate. []

MK-944a (L-756,423)

  • Compound Description: MK-944a is a second-generation HIV protease inhibitor that emerged from the same hydroxylaminepentanamide (HAPA) transition-state isostere series as indinavir sulfate. It demonstrates potent and competitive inhibition of HIV-1 protease. []
Classification and Source

Indinavir sulfate, also known by its trade name Crixivan, is classified as a protease inhibitor. It specifically targets the HIV-1 protease enzyme, which is crucial for the viral replication process. This compound was first synthesized in January 1992 and has since been a key component of highly active antiretroviral therapy (HAART) for HIV/AIDS treatment . The compound's chemical formula is C36H47N5O4C_{36}H_{47}N_{5}O_{4}, with a molar mass of approximately 613.803 g/mol .

Synthesis Analysis

The synthesis of indinavir sulfate involves several intricate steps that utilize both chemical and biotechnological methods. The initial step includes the alkylation of a piperazine derivative followed by the formation of a sulfate salt. A notable method involves the conversion of indene to optically pure indan-1,2-diol using microbial oxidation processes with Pseudomonas putida, which yields high enantiomeric purity .

Key steps in the synthesis include:

  1. Oxidation: Indene is oxidized to produce cis- and trans-indandiols.
  2. Chiral Resolution: The cis-isomer undergoes further selective oxidation to yield cis-(1S,2R)-indan-1,2-diol.
  3. Coupling Reaction: This diol is then coupled with other synthetic fragments to form the core structure.
  4. Formation of Sulfate Salt: The final step involves the formation of indinavir sulfate through reaction with sulfuric acid or other sulfate sources, achieving over 99% enantiomeric and chemical purity .
Molecular Structure Analysis

Indinavir sulfate features a complex molecular structure characterized by a trideoxy-pentonamide backbone. The IUPAC name for indinavir sulfate is 2,3,5-trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide sulfate .

The structural integrity is vital for its function as a protease inhibitor. The compound's stereochemistry plays a crucial role in its biological activity, particularly in how it fits into the active site of the HIV protease enzyme.

Chemical Reactions Analysis

Indinavir sulfate participates in various chemical reactions primarily related to its synthesis and metabolism. Key reactions include:

  • Alkylation: This step forms critical carbon-nitrogen bonds essential for building the piperazine framework.
  • Hydrolysis: Indinavir undergoes hydrolysis during metabolism to form various metabolites.
  • Oxidative Metabolism: The major metabolic pathway involves cytochrome P450 enzymes (specifically CYP3A4), leading to several oxidative metabolites .

These reactions are essential for both its synthesis and understanding its pharmacokinetics.

Mechanism of Action

Indinavir sulfate functions by inhibiting the HIV protease enzyme. This inhibition prevents the protease from cleaving viral polyproteins into functional proteins necessary for viral assembly and maturation. As a result, new virions cannot be formed effectively, leading to reduced viral load in infected individuals .

The drug's binding affinity for HIV protease is notably high, with inhibition constants (K_i) reported at 0.52 nM for HIV-1 and 3.3 nM for HIV-2 . This potent inhibitory action underscores its role in antiretroviral therapy.

Physical and Chemical Properties Analysis

Indinavir sulfate exhibits several notable physical and chemical properties:

  • Appearance: It is a white crystalline powder.
  • Solubility: Highly soluble in water and methanol.
  • Melting Point: Decomposes between 150 – 153 °C.
  • Bioavailability: Approximately 65% when administered orally .

These properties influence its formulation and effectiveness as an oral medication.

Applications

Indinavir sulfate is primarily used in clinical settings as part of combination antiretroviral therapy for HIV/AIDS patients. It does not cure HIV but significantly prolongs life expectancy by controlling viral replication . Additionally, recent studies have explored its potential applications against other viruses, including SARS-CoV-2, through in silico modeling approaches that suggest possible inhibitory effects on viral proteases involved in COVID-19 .

Historical Development & Synthesis of Indinavir Sulfate

Evolution of Protease Inhibitor Design: From Renin to HIV-1 Targets

The design of indinavir sulfate emerged from foundational research on aspartyl protease inhibitors, initially targeting human renin for hypertension. Scientists recognized structural parallels between renin and HIV-1 protease—both employ a dual aspartate catalytic mechanism to cleave peptide bonds. HIV-1 protease, however, processes gag and gag-pol polyproteins essential for viral maturation. This mechanistic insight enabled rational drug design: replacing the scissile amide bond in substrate peptides with non-cleavable transition-state mimics. The hydroxyethylene isostere (–CH₂CH(OH)–) proved ideal, mimicking the tetrahedral transition state during proteolysis while resisting hydrolysis. This core structure became the template for peptidomimetic inhibitors, with indinavir optimized specifically for HIV protease’s S1–S2′ binding pockets, achieving nanomolar affinity by positioning benzyl and pyridinyl groups for optimal van der Waals contacts [1].

Merck’s Collaborative Research Program (1986–1996)

Merck’s HIV protease initiative launched in December 1986 under President Edward Scolnick, establishing a dedicated laboratory in West Point, Pennsylvania. Key milestones included:

  • Structural Biology Breakthrough (1989): Manuela Navia and Paula Fitzgerald resolved the first X-ray crystal structure of HIV-1 protease, revealing a C₂-symmetric homodimer with an active site amenable to symmetric inhibition [1] [4].
  • Compound Screening & Optimization: Early candidates like L-689,502 failed due to toxicity, prompting synthesis of L-735,524 (indinavir) in January 1992. Its unique tert-butyl-decahydroisoquinoline group enhanced protease binding affinity and selectivity [1].
  • Accelerated Clinical Trials: Study 035 (1996) demonstrated that indinavir + dual NRTIs reduced viral load below detection limits in 86% of patients. This data supported FDA approval in a record 42-day review—the fastest in history at that time [1] [9].

Table 1: Timeline of Indinavir Development

YearMilestoneSignificance
1986AIDS research program launchMerck dedicated lab resources to HIV protease inhibition
1989HIV protease crystal structure publishedEnabled structure-based drug design
1992Indinavir (L-735,524) synthesizedOptimized binding affinity and metabolic stability
1996FDA approval (March 13)First protease inhibitor with rapid approval based on Study 035 data

Key Innovations in Asymmetric Synthesis of the Hydroxyethylene Isostere Core

The chiral hydroxyethylene core of indinavir required stereocontrolled methods for large-scale production:

  • Evans’ Asymmetric Aldol Strategy: The Merck team employed (4S,5R)-indano-oxazolidinone as a chiral auxiliary to direct syn-aldol condensation between hydrocinnamoyl imide 5 and benzyloxyacetaldehyde. This yielded adduct 6 with >95% diastereomeric excess, establishing the C1′–C2 stereocenters in one step [2].
  • Curtius Rearrangement & Epoxidation: The aldol product was converted to β-hydroxy acid, then underwent Curtius rearrangement with diphenylphosphoryl azide to install the Boc-protected amine at C1′. Subsequent benzyl deprotection and epoxide ring closure furnished the enantiopure glycidic amide 2—a key precursor to the hydroxyethylamine isostere [2] [10].
  • Convergent Coupling: The final assembly coupled epoxide 2 with (–)-cis-aminoindanol and pyridinyl-piperazine fragments, minimizing linear steps and maximizing yield. This approach achieved an overall efficiency of 25% for the isostere synthesis, critical for metric-ton production [7].

Table 2: Synthetic Routes to Hydroxyethylene Isostere Precursors

MethodKey ReactionYieldStereoselectivityReference
Evans’ aldol/CurtiusChiral auxiliar + aldol88%>95% de [2]
β-lactam synthonStaudinger ketene-imine cycloaddition76%90% ee [5]
Sc(OTf)₃-catalyzed aldolLewis acid-mediated aldol82%94% de [10]

Optimization of Sulfate Salt Formation for Enhanced Bioavailability

Indinavir’s free base exhibited poor aqueous solubility (<0.1 mg/mL), necessitating salt formation for oral absorption:

  • Salt Selection Rationale: Sulfate was chosen over hydrochloride or mesylate due to its GRAS (Generally Recognized As Safe) status, ability to form stable crystals with low hygroscopicity, and favorable pKa match (ΔpKa = 4.2 relative to indinavir’s basic nitrogen). The sulfate salt boosted solubility to >100 mg/mL, enabling rapid dissolution in the stomach [6] [8].
  • Bioavailability Enhancement: Sulfate counterions increased luminal concentration gradients, facilitating passive diffusion. In vivo studies showed the sulfate salt achieved 65% oral bioavailability versus 15–20% for free base. This was critical given indinavir’s short half-life (1.8 hours) and high daily dose (2.4–3.6 g) [1] [6].
  • Crystallization Engineering: Indinavir sulfate crystals were designed as anhydrous prisms with a high melting point (150–153°C). This prevented hydrate formation during storage, ensuring stability under tropical conditions. Bulk density (>0.6 g/cm³) and flow properties were optimized for high-speed tableting [1] [6].

Table 3: Physicochemical Properties of Indinavir Sulfate vs. Free Base

PropertyIndinavir Free BaseIndinavir SulfateImpact
Aqueous solubility (pH 7)<0.1 mg/mL>100 mg/mLEnhanced gastric dissolution
Log P (octanol/water)3.12.8Balanced membrane permeability
HygroscopicityHighLowReduced risk of hydrolysis during storage
Crystal formAmorphousAnhydrous prismImproved flow and compaction properties

The sulfate salt’s success exemplified the broader principle that targeted salt engineering can overcome bioavailability barriers in peptide-mimetic drugs. Future protease inhibitors (e.g., atazanavir) adopted similar salt strategies to optimize therapeutic performance [6].

Properties

CAS Number

157810-81-6

Product Name

Indinavir sulfate

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid

Molecular Formula

C36H49N5O8S

Molecular Weight

711.9 g/mol

InChI

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1

InChI Key

NUBQKPWHXMGDLP-BDEHJDMKSA-N

SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O

Solubility

Very soluble in water and ethanol

Synonyms

Crixivan
Indinavir
Indinavir Sulfate
Indinavir, Sulfate (1:1)
L 735 524
L 735,524
L-735 524
L-735,524
L735 524
L735,524
MK 639
MK-639
MK639
Sulfate, Indinavi

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.